molecular formula C12H11N3O4S B13974228 3-Nitro-N-phenylsulphanilamide CAS No. 53050-32-1

3-Nitro-N-phenylsulphanilamide

Cat. No.: B13974228
CAS No.: 53050-32-1
M. Wt: 293.30 g/mol
InChI Key: MVUSOHDADIYAKW-UHFFFAOYSA-N
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Description

3-Nitro-N-phenylsulphanilamide is a chemical compound with the molecular formula C12H11N3O4S. It is a member of the sulfonamide family, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitro-N-phenylsulphanilamide can be synthesized through various methods. One common approach involves the reaction of 4-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-phenylsulphanilamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitro-N-phenylsulphanilamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-N-phenylsulphanilamide involves its interaction with bacterial enzymes. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-N-phenylsulphanilamide is unique due to the presence of both a nitro group and a sulfonamide group, which impart distinct chemical reactivity and biological activity. The nitro group allows for further chemical modifications, while the sulfonamide group provides antibacterial properties .

Properties

IUPAC Name

4-amino-3-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUSOHDADIYAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201089
Record name 3-Nitro-N-phenylsulphanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53050-32-1
Record name 4-Amino-3-nitro-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53050-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-phenylsulphanilamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-N-phenylsulphanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-N-phenylsulphanilamide
Source European Chemicals Agency (ECHA)
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Record name 3-NITRO-N-PHENYLSULPHANILAMIDE
Source FDA Global Substance Registration System (GSRS)
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